molecular formula C7H10N2O2 B562598 (3-Methylpyrazine-2,6-diyl)dimethanol CAS No. 104670-22-6

(3-Methylpyrazine-2,6-diyl)dimethanol

Cat. No.: B562598
CAS No.: 104670-22-6
M. Wt: 154.169
InChI Key: PZVIZKTZCYOBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpyrazine-2,6-diyl)dimethanol: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of hydroxymethyl and methyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,6-diyl)dimethanol typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methylpyrazine-2,6-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 6-formyl-5-methylpyrazine or 6-carboxy-5-methylpyrazine.

    Reduction: 6-(Hydroxymethyl)-5-methylpyrazin-2-ylamine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methylpyrazine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
  • 2,6-Pyridinedimethanol
  • 3,5-Dimethyl-2-methoxypyrazine

Comparison:

  • (3-Methylpyrazine-2,6-diyl)dimethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
  • Compared to [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol , it lacks the chloro substituent, which may influence its reactivity and interaction with biological targets.
  • 2,6-Pyridinedimethanol has a similar hydroxymethyl substitution but on a pyridine ring, leading to different electronic and steric effects.
  • 3,5-Dimethyl-2-methoxypyrazine is a structural isomer with different functional groups, affecting its chemical behavior and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

104670-22-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

IUPAC Name

[6-(hydroxymethyl)-5-methylpyrazin-2-yl]methanol

InChI

InChI=1S/C7H10N2O2/c1-5-7(4-11)9-6(3-10)2-8-5/h2,10-11H,3-4H2,1H3

InChI Key

PZVIZKTZCYOBSN-UHFFFAOYSA-N

SMILES

CC1=NC=C(N=C1CO)CO

Synonyms

2,6-Pyrazinedimethanol, 3-methyl-

Origin of Product

United States

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